
Iodotrimethylsilane
Overview
Description
Iodotrimethylsilane is a versatile organosilicon compound widely used in organic synthesisThis compound acts as a strong electrophile and is stable due to its silicon atom . It is known for its corrosive nature and requires proper handling and personal protective equipment .
Preparation Methods
Iodotrimethylsilane can be prepared through several synthetic routes. One common method involves the reaction of chlorotrimethylsilane with sodium iodide in acetonitrile . Another method includes the oxidative cleavage of hexamethyldisilane by iodine or the cleavage of hexamethyldisiloxane with aluminum triiodide . These methods ensure high purity and conversion rates, making this compound a valuable chemical intermediate in various industrial and laboratory applications .
Chemical Reactions Analysis
Iodotrimethylsilane undergoes a variety of chemical reactions, including:
Dealkylation: It is used for the mild dealkylation of ethers, carboxylic esters, lactones, carbamates, and acetals.
Cleavage of Epoxides and Cyclopropyl Ketones: It efficiently cleaves these compounds to form the corresponding products.
Conversion of Vinyl Phosphates to Vinyl Iodides: This reaction is facilitated by this compound.
Halogen Exchange Reactions: It acts as a neutral nucleophilic reagent for halogen exchange reactions.
Formation of Enol Ethers and Silyl Imino Esters: It is used as a trimethylsilylating agent for the synthesis of these compounds.
Lewis Acid Catalyst: It acts as a Lewis acid catalyst in various organic reactions.
Reducing Agent: It serves as a reducing agent for epoxides, enediones, α-ketols, sulfoxides, and sulfonyl halides.
Scientific Research Applications
General Properties of Iodotrimethylsilane
ITMS is characterized by its ability to act as a strong electrophile, facilitating the introduction of iodine into organic molecules. Its stability, attributed to the silicon atom, allows it to participate in a variety of chemical reactions, making it a valuable reagent in synthetic chemistry .
Organic Synthesis
ITMS is widely used in organic synthesis for:
- Iodination Reactions : ITMS serves as an iodinating agent, introducing iodine atoms into organic substrates. This is particularly useful in the synthesis of modified nucleosides for biomedical research and drug development .
- Cross-Coupling Reactions : It acts as a coupling partner, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This property is crucial for synthesizing complex organic molecules .
Reaction Type | Description | Example Application |
---|---|---|
Iodination | Introduction of iodine into organic molecules | Synthesis of modified nucleosides |
Cross-Coupling | Formation of carbon-carbon bonds | Synthesis of pharmaceuticals |
Reductive Cleavage | Cleavage of heteroaryl C-halogen bonds | Creation of valuable building blocks |
Pharmaceutical Applications
ITMS plays a significant role in pharmaceutical chemistry:
- Dealkylation of Ethers and Esters : ITMS facilitates the conversion of ethers and esters into alcohols or carboxylic acids under mild conditions, which is essential in drug synthesis .
- Antibiotic Synthesis : It has been effectively used in the synthesis of cephalosporin antibiotics by selectively cleaving chemical bonds while minimizing by-products .
Materials Science
In materials science, ITMS is utilized for:
- Surface Modification : ITMS is employed as a reactive ligand for surface etching and passivation in nanocrystal applications, particularly in perovskite light-emitting diodes (PeLEDs) where it enhances conductivity and stability .
- Depolymerization : ITMS promotes the depolymerization of polyesters, making it valuable for recycling applications and material recovery processes .
Case Study 1: Nucleoside Modification
A study demonstrated that ITMS can selectively iodinate nucleosides at specific positions without affecting other functional groups. This selectivity allows researchers to create novel nucleosides that exhibit altered biological activities, paving the way for new therapeutic agents .
Case Study 2: Antibiotic Development
Research highlighted the use of ITMS in optimizing the synthesis process for cephalosporin antibiotics. By providing a more efficient pathway with fewer by-products, ITMS contributes to higher yields and purities in antibiotic production .
Mechanism of Action
Iodotrimethylsilane is a hard-soft reagent that reacts readily with organic compounds containing oxygen, forming a strong silicon-oxygen bond . It acts as a Lewis acid catalyst and a reducing agent in various organic reactions . The mechanism for cleavage of esters involves the formation of a silicon-oxygen bond, which facilitates the dealkylation process .
Comparison with Similar Compounds
Iodotrimethylsilane is often compared with other similar compounds such as:
Bromotrimethylsilane: Used for similar dealkylation reactions but with different reactivity and selectivity.
Chlorotrimethylsilane: Another silylating agent with distinct reactivity and applications.
Trimethylsilyl Trifluoromethanesulfonate:
This compound stands out due to its strong electrophilic nature and stability, making it a preferred choice for various organic synthesis applications .
Biological Activity
Iodotrimethylsilane (ITMS), with the chemical formula , is an organosilicon compound that has gained significant attention in organic synthesis and medicinal chemistry. Its unique properties as an iodinating agent and electrophile make it a valuable tool in various biological applications, particularly in the synthesis of modified nucleosides and other biologically relevant molecules.
ITMS is characterized by its stability due to the silicon atom, which allows for easy handling and storage. The presence of three methyl groups contributes to its reactivity, making it a strong electrophile capable of participating in various chemical reactions. ITMS acts primarily by introducing iodine atoms into organic substrates, which can significantly alter their biological activity.
- Electrophilic Nature : ITMS is a powerful electrophile, facilitating nucleophilic substitutions that are crucial for synthesizing complex organic structures.
- Iodination Reactions : It has been effectively used to iodinate nucleosides, leading to the formation of modified nucleosides that exhibit altered biological properties.
Nucleosidation
One of the prominent applications of ITMS is in the nucleosidation process, where it serves as an iodinating agent. This reaction allows for the selective introduction of iodine into nucleosides, resulting in compounds that can be utilized for biomedical research and drug development.
- Case Study : In a study involving 1-O-acetyl-2,3,5-tri-O-benzoyl--D-ribofuranose, ITMS was reacted to yield glycosyl iodides, which were subsequently coupled with silylated uracil and cytosine. The yields reported were 89% and 81%, respectively, demonstrating the efficiency of ITMS in synthesizing biologically relevant compounds .
Antiviral Activity
Research has indicated that certain iodinated compounds synthesized using ITMS exhibit antiviral properties. For instance, modified nucleosides created through ITMS-mediated iodination have been evaluated for their efficacy against viral infections.
- Study Findings : A recent investigation highlighted the synthesis of conformationally restricted indole derivatives using ITMS, which showed promising antiviral activity with IC50 values indicating effective inhibition of viral replication .
Biological Activity Data
The following table summarizes some key findings related to the biological activity of compounds synthesized using ITMS:
Compound | IC50 (μM) | CC50 (μM) | Remarks |
---|---|---|---|
Compound A | 15.6 ± 1.8 | >100 | Effective against viral replication |
Compound B | 30.6 ± 7.3 | >100 | Moderate activity |
Compound C | >100 | >100 | No significant activity |
Compound D | 0.53 ± 0.04 | >100 | High potency against target virus |
Compound E | 7.1 ± 0.9 | 62 ± 13 | Notable cytotoxicity observed |
Mechanistic Insights
The mechanism by which ITMS enhances biological activity often involves:
- Modification of Nucleic Acids : By introducing iodine into nucleosides, ITMS alters their interaction with enzymes and receptors, potentially enhancing their therapeutic efficacy.
- Stabilization of Reactive Intermediates : The silicon atom in ITMS stabilizes reactive intermediates during chemical reactions, allowing for more efficient synthesis pathways.
Q & A
Basic Research Questions
Q. What is the role of iodotrimethylsilane in deprotection reactions of methyl ethers, and how can reaction conditions be optimized?
this compound is widely used for demethylation of ethers due to its ability to cleave C–O bonds via nucleophilic substitution. For example, in the cleavage of 4-methyl ethers (e.g., phenolic methyl ethers), Me₃SiI reacts stoichiometrically under anhydrous conditions (e.g., CH₂Cl₂ or CH₃CN) at room temperature. Optimization involves controlling moisture levels, using excess Me₃SiI (1.2–2.0 equiv), and quenching with methanol to regenerate the hydroxyl group . Confirmation of deprotection can be monitored via TLC or NMR.
Q. How does this compound facilitate ester cleavage, and what mechanistic evidence supports this?
Me₃SiI cleaves esters through a two-step process: (1) silylation of the carbonyl oxygen to form a silyl ester intermediate, followed by (2) iodide attack at the electrophilic carbon, releasing the carboxylic acid and alkyl iodide. This mechanism was validated via kinetic studies and isotopic labeling, ruling out carbocation intermediates . For example, ethyl acetate reacts with Me₃SiI in CH₂Cl₂ within 1 hour at 25°C, yielding acetic acid and ethyl iodide.
Q. What are the limitations of this compound in ether cleavage compared to ester cleavage?
While efficient for esters, ether cleavage by Me₃SiI is slower and less selective. For instance, methyl ethers require harsher conditions (e.g., reflux in CH₃CN) and longer reaction times (12–24 hours). Competing side reactions, such as silyl ether formation or over-alkylation, necessitate careful stoichiometric control and inert atmospheres .
Advanced Research Questions
Q. How does this compound enable stereoselective glycosylation in carbohydrate synthesis?
Me₃SiI generates glycosyl iodides in situ from acetylated sugars, which react with nucleophiles (e.g., alcohols) under Lewis acid catalysis (e.g., ZnCl₂). For example, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose reacts with Me₃SiI to form a β-glycosyl iodide, which couples with silylated nucleobases to yield β-anomeric nucleosides (89% yield). The stereochemical outcome is controlled by the anomeric effect and solvent polarity .
Q. What methodological considerations are critical for phosphonate dealkylation using this compound?
Me₃SiI dealkylates dialkyl phosphonates to phosphonic acids via disilylated intermediates. Key parameters include:
- Solvent : Anhydrous acetonitrile or dichloromethane.
- Stoichiometry : 2.0–3.0 equiv Me₃SiI per phosphonate group.
- Workup : Methanolysis at 0°C to prevent acid-catalyzed side reactions. For example, diethyl phenylphosphonate treated with Me₃SiI (2.5 equiv) in CH₃CN for 6 hours yields phenylphosphonic acid (95% purity). Selectivity for alkyl vs. aryl groups is attributed to steric and electronic effects .
Q. How do contradictory mechanistic proposals for ether cleavage by Me₃SiI impact experimental design?
Early studies suggested a carbocation-mediated pathway for ether cleavage, but kinetic and trapping experiments revealed direct SN2 displacement. Researchers must account for this by:
- Avoiding protic solvents that stabilize carbocations.
- Using radical traps (e.g., TEMPO) to rule out radical intermediates.
- Employing substrates with hindered carbons (e.g., neopentyl ethers) to test for SN2 vs. SN1 behavior .
Q. What role does this compound play in Pd-catalyzed cross-coupling reactions?
Me₃SiI participates in oxidative addition to Pd(0), forming Pd–I intermediates that enable stereoselective coupling of acetylenes and organozinc reagents. For example, in the synthesis of vinylsilanes, Me₃SiI reacts with Pd(0) to generate a Pd–I species, which couples with alkynyltin reagents to yield (Z)-vinylsilanes (75–92% yield). The stereochemistry is controlled by the transmetallation step .
Q. How can this compound be utilized in nanomaterial synthesis?
Me₃SiI acts as a capping agent in the synthesis of silver-bismuth nanostructures. For instance, in the preparation of phase-pure Ag nanoparticles, Me₃SiI stabilizes high-energy crystal facets by binding to surface iodides, enabling control over particle size (5–20 nm) and morphology (cubic vs. spherical). Reaction conditions (e.g., 180°C in oleylamine/octadecene) must balance iodide coordination and thermal stability .
Q. Methodological Best Practices
Properties
IUPAC Name |
iodo(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ISi/c1-5(2,3)4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRZQMIRAZTJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ISi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065997 | |
Record name | Silane, iodotrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Iodotrimethylsilane | |
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CAS No. |
16029-98-4 | |
Record name | Trimethylsilyl iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16029-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Iodotrimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016029984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, iodotrimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, iodotrimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodotrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Iodotrimethylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A65KRZ6NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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